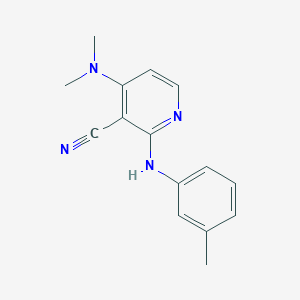

4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(3-toluidino)pyridine-3-sulfonamide is a related compound with a similar structure. It has a molecular weight of 263.31552 .

Molecular Structure Analysis

The molecular structure of 4-(3-toluidino)pyridine-3-sulfonamide is available on ChemicalBook .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-toluidino)pyridine-3-sulfonamide are available on ChemicalBook .Scientific Research Applications

Electrochemical Sensors and Biological Activity

- A study by Persson (1990) discusses a chemically modified graphite electrode for electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH) using a phenothiazine derivative, highlighting applications in electrochemical sensors (Persson, 1990).

- Research by Khattab (2005) on the synthesis and biological activity of novel amino acid-(N′-Benzoyl) Hydrazide and amino acid-(N′-Nicotinoyl) Hydrazide derivatives demonstrates applications in antimicrobial activity studies (Khattab, 2005).

Photodynamic Therapy and Charge-Transfer Dynamics

- Shoghi-Jadid et al. (2002) used a derivative of the chemical structure for positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, showcasing its potential in diagnostic imaging (Shoghi-Jadid et al., 2002).

- Rhinehart, Challa, and McCamant (2012) explored the multimode charge-transfer dynamics of 4-(Dimethylamino)benzonitrile, offering insights into the complex excited electronic states and the intramolecular charge transfer process (Rhinehart, Challa, & McCamant, 2012).

Nanoparticle Stabilization and Corrosion Inhibition

- Gandubert and Lennox (2006) discussed the use of 4-(dimethylamino)pyridine for the adsorption of anionic polyelectrolytes on gold surfaces, revealing applications in nanoparticle stabilization (Gandubert & Lennox, 2006).

- Singh et al. (2016) investigated 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel, illustrating its effectiveness in protecting against corrosion (Singh et al., 2016).

Safety and Hazards

properties

IUPAC Name |

4-(dimethylamino)-2-(3-methylanilino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-11-5-4-6-12(9-11)18-15-13(10-16)14(19(2)3)7-8-17-15/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMCKLFKOUOBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=CC(=C2C#N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide](/img/structure/B2827585.png)

![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)

![N-(oxolan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2827588.png)

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2827591.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827592.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2827593.png)

![2-Chloro-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]acetamide](/img/structure/B2827597.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827605.png)